molecular formula C6H11NO3 B3335458 (S)-2-(3-Hydroxypyrrolidin-1-yl)acetic acid CAS No. 1212289-17-2

(S)-2-(3-Hydroxypyrrolidin-1-yl)acetic acid

Cat. No.: B3335458
CAS No.: 1212289-17-2
M. Wt: 145.16 g/mol
InChI Key: IMLUKRLXBCGVBF-YFKPBYRVSA-N
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Description

(S)-2-(3-Hydroxypyrrolidin-1-yl)acetic acid is a chiral compound with the molecular formula C6H11NO3 It is characterized by the presence of a hydroxyl group attached to a pyrrolidine ring, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(3-Hydroxypyrrolidin-1-yl)acetic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the pyrrolidine ring, which can be achieved through various methods such as the reduction of pyrrole or the cyclization of amino alcohols.

    Acetylation: The final step involves the acetylation of the hydroxylated pyrrolidine ring to form the acetic acid derivative. This can be done using acetic anhydride or acetyl chloride under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include:

    Catalytic Hydrogenation: Using catalysts such as palladium on carbon to reduce pyrrole to pyrrolidine.

    Enzymatic Hydroxylation: Employing enzymes to selectively introduce the hydroxyl group at the desired position.

    Continuous Flow Chemistry: Utilizing continuous flow reactors to streamline the synthesis process and improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(3-Hydroxypyrrolidin-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).

    Reduction: The carboxylic acid moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding chloride.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, PCC in dichloromethane.

    Reduction: LiAlH4 in ether, sodium borohydride (NaBH4) in methanol.

    Substitution: SOCl2 in pyridine, phosphorus tribromide (PBr3) in tetrahydrofuran (THF).

Major Products

    Oxidation: Formation of 3-oxo-pyrrolidin-1-yl acetic acid.

    Reduction: Formation of 2-(3-hydroxypyrrolidin-1-yl)ethanol.

    Substitution: Formation of 2-(3-chloropyrrolidin-1-yl)acetic acid.

Scientific Research Applications

(S)-2-(3-Hydroxypyrrolidin-1-yl)acetic acid has a wide range of applications in scientific research, including:

Chemistry

    Building Block: Used as a building block in the synthesis of more complex molecules.

    Chiral Auxiliary: Employed in asymmetric synthesis to induce chirality in target molecules.

Biology

    Enzyme Inhibitor: Investigated as a potential inhibitor of enzymes involved in metabolic pathways.

    Ligand: Acts as a ligand in the study of receptor-ligand interactions.

Medicine

    Drug Development: Explored for its potential therapeutic effects in the treatment of neurological disorders.

    Biomarker: Studied as a biomarker for certain diseases due to its presence in biological fluids.

Industry

    Catalysis: Used in catalytic processes to enhance reaction rates and selectivity.

    Material Science: Incorporated into polymers and materials for improved properties.

Mechanism of Action

The mechanism of action of (S)-2-(3-Hydroxypyrrolidin-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group and the acetic acid moiety play crucial roles in its binding affinity and activity. The compound can interact with enzymes, receptors, and other proteins, leading to modulation of their function. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(3-Hydroxypyrrolidin-1-yl)acetic acid: The enantiomer of the compound with similar chemical properties but different biological activity.

    2-(3-Hydroxypyrrolidin-1-yl)propanoic acid: A structurally similar compound with a propanoic acid moiety instead of acetic acid.

    3-Hydroxy-1-pyrrolidinecarboxylic acid: Another related compound with a carboxylic acid group at a different position.

Uniqueness

(S)-2-(3-Hydroxypyrrolidin-1-yl)acetic acid is unique due to its specific stereochemistry and the presence of both a hydroxyl group and an acetic acid moiety. This combination of functional groups and chirality imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.

Properties

IUPAC Name

2-[(3S)-3-hydroxypyrrolidin-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c8-5-1-2-7(3-5)4-6(9)10/h5,8H,1-4H2,(H,9,10)/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMLUKRLXBCGVBF-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]1O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70653002
Record name [(3S)-3-Hydroxypyrrolidin-1-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70653002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1212289-17-2
Record name [(3S)-3-Hydroxypyrrolidin-1-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70653002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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